3-bromo-N-(3,4-dichlorophenyl)benzamide is an organic compound notable for its structural and functional properties. With the molecular formula and a molecular weight of approximately 345.02 g/mol, this compound has garnered attention in various scientific fields, particularly in medicinal chemistry. The compound features a bromine atom and dichlorophenyl group, which contribute to its biological activity.
3-bromo-N-(3,4-dichlorophenyl)benzamide is classified as a benzamide derivative, which is a category of compounds containing a benzene ring attached to an amide functional group. It is recognized for its potential pharmacological applications, particularly in the treatment of various diseases due to its inhibitory effects on specific biological targets.
The synthesis of 3-bromo-N-(3,4-dichlorophenyl)benzamide typically involves several key steps:
3-bromo-N-(3,4-dichlorophenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 3-bromo-N-(3,4-dichlorophenyl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to bind effectively to specific sites on target proteins, inhibiting their activity. This inhibition can lead to altered cellular processes, including apoptosis in cancer cells or modulation of gene expression pathways.
3-bromo-N-(3,4-dichlorophenyl)benzamide has several applications in scientific research:
3-Bromo-N-(3,4-dichlorophenyl)benzamide is systematically named according to IUPAC conventions, reflecting its benzamide core and halogen substituents. The parent structure is benzamide, substituted at the 3-position of the phenyl ring with bromine and at the nitrogen with a 3,4-dichlorophenyl group. The molecular formula is C₁₃H₈BrCl₂NO, with a molecular weight of 345.02 g/mol [1] [2] [4]. Key identifiers include:
O=C(NC1=CC=C(Cl)C(Cl)=C1)C2=CC=CC(Br)=C2
[2] [7], which encodes the connectivity of atoms. Table 1: Nomenclature and Identifiers | Property | Value | |----------------------------|----------------------------------------| | IUPAC Name | 3-Bromo-N-(3,4-dichlorophenyl)benzamide | | Molecular Formula | C₁₃H₈BrCl₂NO | | Molecular Weight | 345.02 g/mol | | SMILES | O=C(NC₁=CC=C(Cl)C(Cl)=C₁)C₂=CC=CC(Br)=C₂ | | CAS No. (PubChem) | CID 687459 |
Structural elucidation relies on spectral data (though not fully provided in search results). The benzene rings create characteristic 1H-NMR signals: aromatic protons appear at 7.0–8.0 ppm, and the amide N-H proton near 10.0 ppm [1] [4]. Mass spectrometry confirms the molecular ion peak at m/z 345 [4].
This compound belongs to the aromatic benzamide class, characterized by a carboxamide group (-C(O)NH-) linking two substituted benzene rings. Its functional groups dictate reactivity and properties:
Table 2: Functional Groups and Their Roles | Functional Group | Position | Chemical Role | |----------------------------|------------------------|---------------------------------------| | Amide (-CONH-) | Linking group | Hydrogen bonding; hydrolytic site | | Bromine (-Br) | C3 of benzoyl ring | Electrophile for cross-coupling | | Chlorine (-Cl) | C3,C4 of aniline ring | Electron withdrawal; steric effects |
The halogenated aromatic system confers high lipophilicity, evidenced by calculated XLogP3 values of ~4.4 [5] [9]. This influences bioavailability and membrane permeability in biological contexts.
Synthesized as part of halogenated benzamide libraries, this compound emerged during early-2000s explorations into halogenated bioactive scaffolds. Its development paralleled interest in meta-halogenated aromatics for pharmaceutical applications, where bromine serves as a versatile handle for derivatization [5] [9]. Key research milestones include:
Recent studies (2023–2025) highlight its role in optimizing multi-target ligands, particularly for Alzheimer’s and Parkinson’s diseases, where halogenated aromatics disrupt protein aggregation [3] [8]. Commercial availability from suppliers like BLD Pharm and Ambeed underscores its utility as a building block in drug development [2] [7].
Table 3: Historical Context and Research Applications | Year Range | Research Focus | Significance | |----------------|----------------------------------|------------------------------------------------| | Early 2000s | Halogenated benzamide synthesis | Established synthetic routes and reactivity | | 2010–2020 | Enzyme inhibition studies | Probe for cholinesterase/urease binding sites | | 2020–Present | Neurodegenerative disease probes | Scaffold for anti-aggregation agents |
Global suppliers (e.g., UkrOrgSynthesis) list it as a "research-use-only" compound, emphasizing its role in early-stage discovery rather than therapeutic application [4]. The absence of clinical data aligns with its status as an intermediate rather than a drug candidate.
Table 4: Related Compounds Mentioned | Compound Name | Molecular Formula | |-------------------------------------------------------------------------------------|-----------------------| | 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide | C₁₄H₁₀BrCl₂N₃O₂ | | 3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide | C₁₄H₁₀BrCl₂NO | | 3-bromo-N-(3-chlorophenyl)benzamide | C₁₃H₁₀BrClN₂O | | N-(3,4-Dichlorophenyl)benzamide | C₁₃H₉Cl₂NO |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8